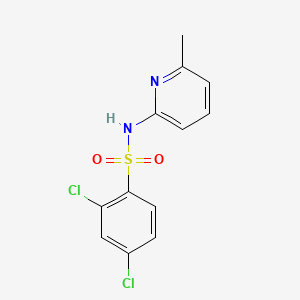

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

DNA Binding and Anticancer Activity

- Mixed-Ligand Copper(II)-Sulfonamide Complexes: Research on ternary complexes involving sulfonamide derivatives, including those similar to 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, has shown significant DNA binding, DNA cleavage, and antiproliferative activity against yeast and human tumor cells. These complexes demonstrate the role of sulfonamide derivatives in modulating interactions with DNA and inducing cell death primarily through apoptosis, highlighting their potential in anticancer applications (González-Álvarez et al., 2013).

Molecular Structures and Nonlinear Optics

- 4-Amino-1-methylpyridinium Benzenesulfonate Salts: A study on the preparation and crystal structures of benzenesulfonate salts related to the subject compound revealed their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics applications. This work showcases the utility of these compounds in the development of nonlinear optical materials (Anwar et al., 2000).

Chemosensing and Bioimaging

- Colorimetric and Fluorescence Chemosensing Probe: A derivative was developed for the selective detection of Sn2+ ions, demonstrating the versatility of sulfonamide-based compounds in environmental monitoring and bioimaging. This probe's ability to distinguish Sn2+ ions in cancer versus normal cells further underscores its potential in biomedical research (Ravichandiran et al., 2020).

Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibitory Effects: Research on sulfonamide derivatives has identified potent inhibitory effects on carbonic anhydrase isoenzymes, critical for various physiological functions. These findings support the exploration of sulfonamide compounds for therapeutic uses, including the treatment of conditions like glaucoma and epilepsy (Gul et al., 2016).

Herbicide Selectivity and Metabolism

- Herbicide Selectivity for Cereals: A study on the metabolism of chlorsulfuron, a compound structurally related to this compound, in plants highlights its selective herbicidal action for small grains. The ability of cereal plants to metabolize this herbicide to an inactive product contrasts with the limited metabolism in sensitive broadleaf plants, offering insights into herbicide design and application (Sweetser et al., 1982).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDIUXTYKJTJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide](/img/structure/B2833103.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2833117.png)

![8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)

![N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833119.png)